

Application Note: Western Blot Protocol for Validation of DHX9 Knockdown

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Compound of Interest		
Compound Name:	Dhx9-IN-9	
Cat. No.:	B12384060	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the validation of DExH-Box Helicase 9 (DHX9) knockdown in mammalian cells using Western blotting. It includes methodologies for sample preparation, electrophoresis, protein transfer, immunodetection, and data analysis.

Introduction

DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA) or Nuclear DNA Helicase II (NDH II), is a multifunctional enzyme involved in a wide array of cellular processes.[1][2] Its functions include the regulation of DNA replication, transcription, translation, RNA processing and transport, and the maintenance of genomic stability.[1][2][3] DHX9 is an abundant nuclear protein that can shuttle between the nucleus and the cytoplasm.[2][4] Given its central role in gene regulation and RNA metabolism, DHX9 is implicated in various human diseases, including cancer.[1][2]

Validation of DHX9 knockdown, typically achieved through RNA interference (siRNA or shRNA), is a critical step in studying its function. Western blotting is the gold-standard method for confirming the depletion of the target protein at the protein level. This protocol provides a robust method for the effective validation of DHX9 knockdown.

Signaling Pathway and Experimental Workflow

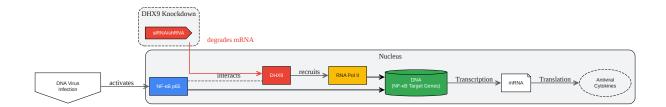


Methodological & Application

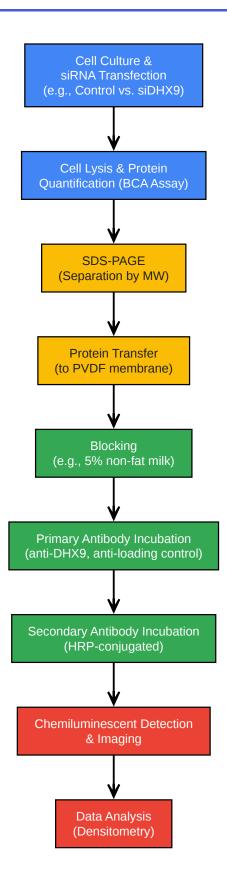
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DHX9 is involved in multiple signaling pathways. For instance, it has been shown to interact with the p65 subunit of NF-kB and RNA Polymerase II to promote the transcriptional activation of antiviral cytokines.[4] Knockdown of DHX9 can therefore impact NF-kB-mediated gene expression.









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References

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